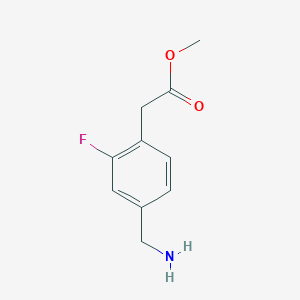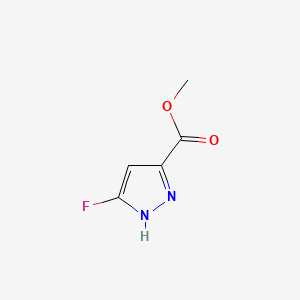
Methyl 5-fluoro-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-fluoro-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a fluorine atom in the structure enhances its reactivity and potential biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-fluoro-1H-pyrazole-3-carboxylate can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with β,γ-unsaturated hydrazones . Another method includes the reaction of terminal alkynes with aromatic aldehydes and molecular iodine, followed by treatment with hydrazines . These reactions typically occur under mild conditions and offer good yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclocondensation reactions using cost-effective and thermally stable catalysts like Amberlyst-70 . This method is eco-friendly and provides a simple reaction workup.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-fluoro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like bromine or oxygen in the presence of DMSO.
Reduction: Reduction reactions can be carried out using hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, oxygen, hydrazine derivatives, and nucleophiles. Reaction conditions are generally mild, involving solvents like ethanol or DMSO and catalysts like iodine or Amberlyst-70 .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .
Applications De Recherche Scientifique
Methyl 5-fluoro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 5-fluoro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity towards these targets, leading to the modulation of various biological pathways . The compound can inhibit enzyme activity by forming stable complexes with the active sites .
Comparaison Avec Des Composés Similaires
Methyl 5-fluoro-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Methyl 5-hydroxy-1H-pyrazole-3-carboxylate: This compound lacks the fluorine atom, resulting in different reactivity and biological activity.
3,5-Disubstituted pyrazoles: These compounds have different substituents at the 3 and 5 positions, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C5H5FN2O2 |
|---|---|
Poids moléculaire |
144.10 g/mol |
Nom IUPAC |
methyl 5-fluoro-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C5H5FN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8) |
Clé InChI |
UAVMOQFUVFCGFE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NNC(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bicyclo[3.2.0]heptanylmethanol](/img/structure/B14897311.png)
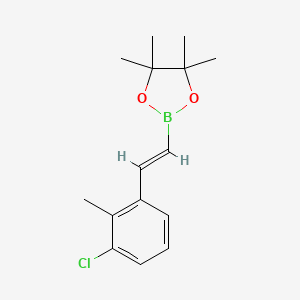
![n-((1h-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B14897320.png)
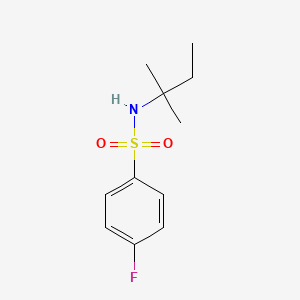
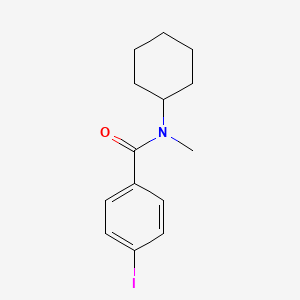
![2-Amino-N-butylbenzo[d]thiazole-6-carboxamide](/img/structure/B14897333.png)
![1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidin-2-one](/img/structure/B14897334.png)
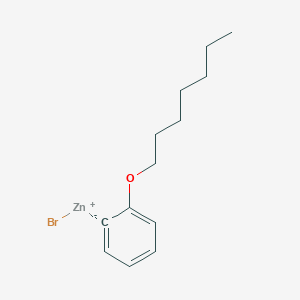
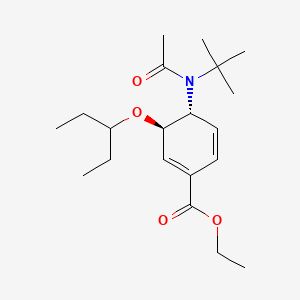
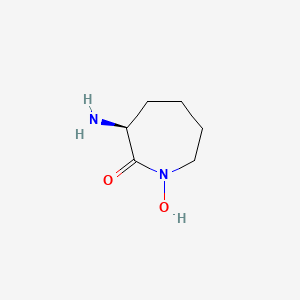
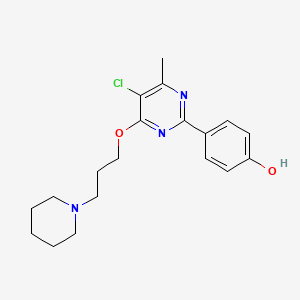
![Isopropyl 2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14897376.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]dihydrofuran-2(3H)-one](/img/structure/B14897381.png)
